3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2S It is a cyclobutane derivative featuring both a propyl group and a propylthio group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with propylthiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The propylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler cyclobutane derivative with a carboxylic acid group.
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid: A closely related compound with an isopropyl group instead of a propyl group.
Uniqueness
3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both a propyl and a propylthio group on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H20O2S |
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Molecular Weight |
216.34 g/mol |
IUPAC Name |
3-propyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-3-5-9-7-11(8-9,10(12)13)14-6-4-2/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
DZQHAIMMRKYSQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C1)(C(=O)O)SCCC |
Origin of Product |
United States |
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